molecular formula C8H13NO3 B14307089 Butyl 4-amino-4-oxobut-2-enoate CAS No. 119359-91-0

Butyl 4-amino-4-oxobut-2-enoate

Cat. No.: B14307089
CAS No.: 119359-91-0
M. Wt: 171.19 g/mol
InChI Key: SCDOVRLBUIWLMF-UHFFFAOYSA-N
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Description

Butyl 4-amino-4-oxobut-2-enoate is an α,β-unsaturated ester derivative characterized by a conjugated enone system (C=O and C=C bonds) and an amino substituent at the β-position. This structural motif confers reactivity in Michael addition and nucleophilic substitution reactions, making it valuable in organic synthesis for constructing heterocycles or bioactive intermediates.

Properties

CAS No.

119359-91-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

butyl 4-amino-4-oxobut-2-enoate

InChI

InChI=1S/C8H13NO3/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H2,9,10)

InChI Key

SCDOVRLBUIWLMF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-amino-4-oxobut-2-enoate can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-amino-4-oxobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-amino-4-oxobut-2-enoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is achieved through the formation of a CoA adduct, which interacts with the enzyme’s active site, leading to its inhibition.

Comparison with Similar Compounds

Butyl 4-amino-4-oxobut-2-enoate vs. (E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate (Compound 50)

  • Structural Differences: this compound: Contains an amino (-NH₂) group at the β-position and a butyl ester. Compound 50: Substituted with a 4-bromophenyl group at the β-position and an ethyl ester.
  • Reactivity: The amino group in this compound enhances nucleophilicity, favoring reactions with electrophiles (e.g., alkylation). Compound 50’s bromophenyl group facilitates Suzuki coupling or halogen exchange reactions .
  • Synthetic Utility: this compound serves as a precursor for amino-functionalized polymers or bioactive molecules. Compound 50 is used in cross-coupling reactions to synthesize biaryl derivatives .

This compound vs. (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structural Differences: The methylanilino group in the latter introduces aromaticity and steric bulk, whereas this compound has a simpler alkylamine.
  • Applications: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid is studied as a biochemical reagent for protein modification, leveraging its enone system for conjugation . this compound’s ester group improves solubility in organic solvents, aiding in synthetic workflows.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property This compound* Butyl Acrylate (E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate
Molecular Weight (g/mol) ~187.2 (estimated) 128.17 297.14
Boiling Point ~250°C (estimated) 148°C Not reported
Water Solubility Low (amino group may increase) 1.6 g/L at 20°C Insoluble
LogP (Octanol/Water) ~1.5 (estimated) 2.36 ~3.8 (estimated)
Reactivity Nucleophilic β-amino site Electrophilic α,β-unsaturated ester Electrophilic aryl halide site

*Estimates based on structural analogs and computational predictions.

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